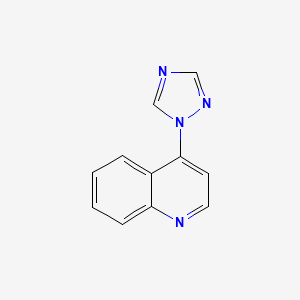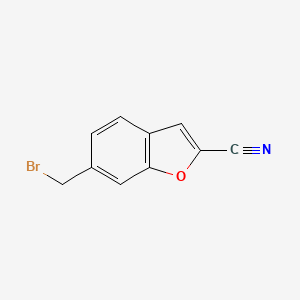![molecular formula C15H13N3O2 B8423562 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B8423562.png)
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide
Übersicht
Beschreibung
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is a compound that has garnered interest in scientific research due to its potential biological activities. This compound is part of a class of derivatives known for their potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes and are implicated in the progression of several cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its inhibitory effects on FGFRs.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these receptors, 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can disrupt these pathways, leading to reduced cell growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[2,3-b]pyridin-3-ylacetic acid
Uniqueness
Compared to similar compounds, 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which enhances its inhibitory activity against FGFRs. This makes it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C15H13N3O2 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-5-4-9(7-11(13)14(16)19)12-8-18-15-10(12)3-2-6-17-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
InChI-Schlüssel |
QPHKSWCSLVRIOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CNC3=C2C=CC=N3)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[(3-Ethyl-7-methylnona-2,6-dien-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8423536.png)



![3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-7-fluoro-quinazolin-4-one](/img/structure/B8423564.png)
![2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8423570.png)

![3-Bromo-6-(1-methyl-1h-pyrazol-4-yl)-imidazo[1,2-b]pyridazine](/img/structure/B8423578.png)
